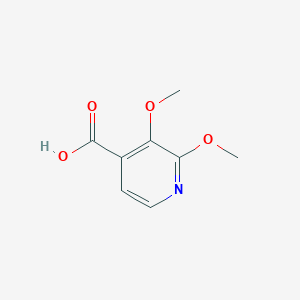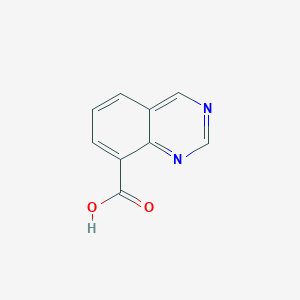
Quinazoline-8-carboxylic acid
Overview
Description
Quinazoline-8-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergy Agent : A series of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, including 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, were evaluated as antiallergy agents. They demonstrated superior efficacy to cromolyn sodium and doxantrazole in rat models of allergic reactions (Schwender et al., 1979).
Antiallergic Properties : Another study on 11-oxo-11H-pyrido[2,1-b]this compound found it to be an effective oral antiallergy agent, showing more potency than cromolyn sodium or doxantrazole (Schwender et al., 1979).
Oral Antiallergy Agents : A study on 8-substituted pyrido[2,1-]quinazoline-2-carboxylic acids showed comparable activities to the 2-substituted pyrido[2,1-b]quinazoline-8-carboxylic acids in rat PCA tests for antiallergy effects (Tilley et al., 1980).
Synthesis of Quinazolines : A method for synthesizing isatoic anhydride-8-amide from isatin-7-carboxylic acid was developed as a tool to produce a range of quinazoline and substituted aniline derivatives, including cyano derivatives. This process is efficient and scalable (Gondi et al., 2019).
Antiallergy Activity of Quinazoline Derivatives : Substituted 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acids were prepared and evaluated for their antiallergy properties. Some analogues were found to be more potent than cromolyn sodium and doxantrazole (Schwender et al., 1980).
Inhibitors of Dihydrofolate Reductase : Quinazoline analogs of pteroic and isopteroic acid were synthesized and evaluated as inhibitors of dihydrofolate reductases. Some showed potent inhibitory effects but were toxic at higher levels (Hynes et al., 1975).
Inhibitory Effects on SRS-A : Basic amide and ester derivatives of 2-substituted pyrido[2,1-b]quinazoline-8-carboxylic acids demonstrated the ability to prevent slow-reacting substance of anaphylaxis-induced contractions in guinea pig ilea (Tilley et al., 1983).
Allergy-Preventive Effects : Linarinic acid and its tetrahydropyrrolo[2,1-b]quinazoline derivatives from Linaria vulgaris showed significant allergy-preventive activities, which may aid in developing new agents for treating allergic diseases (Ma et al., 2018).
Cancer Treatment : Quinazoline carboxamides were identified as dual p70S6k/Akt inhibitors for treating tumors driven by alterations to the PI3K/Akt/mTOR pathway (DeSelm et al., 2021).
Anticancer Properties : A review of patents and articles on quinazoline derivatives as anticancer drugs highlighted the structural diversity and wide range of targeted proteins, making them a promising field in cancer treatment development (Ravez et al., 2015).
properties
IUPAC Name |
quinazoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGZAERNNNZSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



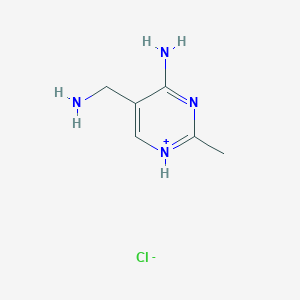
![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)

![1-Tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B7964270.png)

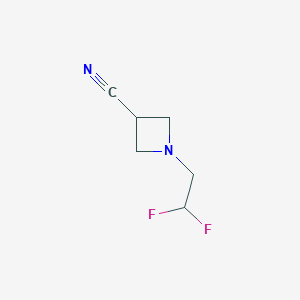

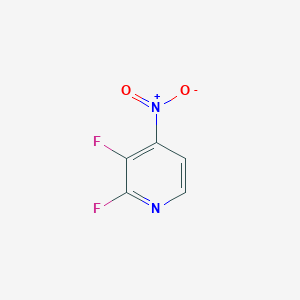


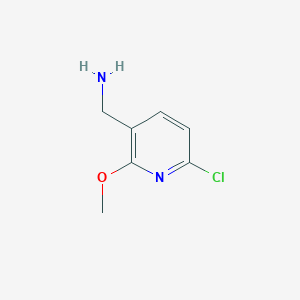
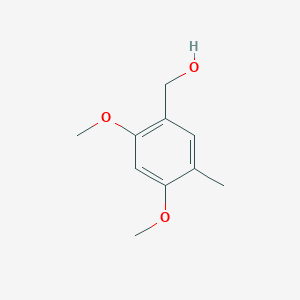
![2-[2-(Methylthio)phenyl]-2-propanol](/img/structure/B7964342.png)
